![molecular formula C14H13FN2OS B2891012 3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine CAS No. 2415634-64-7](/img/structure/B2891012.png)
3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, which includes compounds like “3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine” is characterized by a thiophene ring, which is a five-membered ring made up of one sulfur atom . This structure is part of a larger class of compounds known as thiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives, including “3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine”, can undergo a variety of chemical reactions. For instance, the Gewald reaction can produce aminothiophene derivatives . Additionally, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another common reaction .Future Directions
The future directions for research on “3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine” and similar compounds could involve further exploration of their synthesis methods and potential applications. Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluoro-5-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-9-6-11(15)13(16-7-9)14(18)17-4-2-12-10(8-17)3-5-19-12/h3,5-7H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRAOVQMVSWYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCC3=C(C2)C=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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